Lanthanum iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triiodolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBXWMMXCGRBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

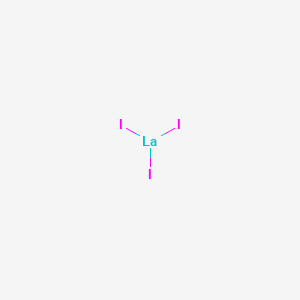

I[La](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaI3, I3La | |

| Record name | lanthanum(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065640 | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-22-4 | |

| Record name | Lanthanum iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum iodide (LaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lanthanum Iodide: A Comprehensive Technical Guide to Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and properties of lanthanum iodide (LaI₃), along with its related compounds, lanthanum diiodide (LaI₂) and lanthanum monoiodide (LaI). The information is tailored for researchers, scientists, and professionals in drug development who are interested in the material science and potential applications of lanthanide compounds.

Crystal Structure

This compound and its reduced forms exhibit distinct crystal structures, which are fundamental to their physical and chemical properties.

Lanthanum Triiodide (LaI₃)

Lanthanum triiodide (LaI₃) crystallizes in an orthorhombic system, adopting the PuBr₃-type structure. This structure is characterized by eight-coordinate lanthanum centers arranged in layers. This orthorhombic structure is typical for the triiodides of the lighter lanthanide elements.[1][2]

Lanthanum Diiodide (LaI₂)

Lanthanum diiodide (LaI₂) possesses a tetragonal crystal structure, specifically the MoSi₂-type.[3] It is an electride compound, with the formulation {La³⁺, 2I⁻, e⁻}, where the electron is delocalized in a conduction band.[2]

Lanthanum Monoiodide (LaI)

Lanthanum monoiodide (LaI) adopts a hexagonal crystal structure.[2]

Table 1: Crystallographic Data of Lanthanum Iodides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| LaI₃ | Orthorhombic | Ccmm | 4.37 | 14.03 | 10.02 | 90 | 90 | 90 |

| LaI₂ | Tetragonal | I4/mmm | 3.92 | 3.92 | 13.96 | 90 | 90 | 90 |

| LaI | Hexagonal | P6₃/mmc | 4.29 | 4.29 | 11.24 | 90 | 90 | 120 |

Physical and Scintillation Properties

The physical and, notably, the scintillation properties of this compound, particularly when doped with cerium (Ce³⁺), make it a material of significant interest for radiation detection applications.

Table 2: Physical Properties of Lanthanum Iodides

| Property | LaI₃ | LaI₂ |

| Molar Mass ( g/mol ) | 519.62 | 392.72 |

| Density (g/cm³) | 5.63[4] | 5.46[3] |

| Melting Point (°C) | 772[4] | 830[3] |

| Appearance | Gray-white orthorhombic crystals[4] | Blue-black solid with metallic lustre[3] |

| Solubility in Water | Soluble[4] | --- |

| Hygroscopicity | Strongly hygroscopic[4] | --- |

Table 3: Scintillation Properties of Ce-doped this compound (LaI₃:Ce)

| Property | Value |

| Light Yield (photons/MeV) | ~75,000 |

| Energy Resolution (@ 662 keV) | ~2.8% |

| Primary Decay Time (ns) | ~26 |

Experimental Protocols

Synthesis and Crystal Growth

Anhydrous LaI₃ can be synthesized by the direct reaction of lanthanum metal with elemental iodine.[2]

Protocol:

-

Place high-purity lanthanum metal foil or powder and elemental iodine in a quartz ampoule.

-

Evacuate the ampoule to a high vacuum and seal it.

-

Heat the ampoule gradually to 600-800 °C in a tube furnace.

-

Maintain the temperature for several hours to ensure complete reaction.

-

Slowly cool the ampoule to room temperature.

LaI₂ can be prepared by the reduction of LaI₃ with metallic lanthanum.[3]

Protocol:

-

Mix stoichiometric amounts of LaI₃ and lanthanum metal powder in an inert atmosphere glovebox.

-

Press the mixture into a pellet.

-

Place the pellet in a tantalum or molybdenum crucible.

-

Seal the crucible in a quartz ampoule under a high vacuum.

-

Heat the ampoule to 800-900 °C for an extended period (e.g., 24-48 hours).

-

Cool the furnace slowly to room temperature.

High-quality single crystals of LaI₃, often doped with an activator like cerium, are typically grown from the melt using the Bridgman-Stockbarger technique.[5][6][7] This method involves the directional solidification of the molten material.

Protocol:

-

Place the high-purity, anhydrous LaI₃ (and dopant, if any) powder in a pointed-tip quartz or vitreous carbon crucible.

-

Seal the crucible under a high vacuum.

-

Position the crucible in a multi-zone vertical furnace.

-

Heat the upper zone of the furnace to a temperature above the melting point of LaI₃ (e.g., ~800 °C) to create a molten zone.

-

Heat the lower zone to a temperature just below the melting point to facilitate solidification.

-

Slowly lower the crucible through the temperature gradient (e.g., 1-3 mm/hour).

-

Crystal nucleation begins at the pointed tip, and a single crystal grows upwards as the crucible moves into the cooler zone.

-

After the entire melt has solidified, cool the furnace slowly to room temperature over several days to prevent thermal shock and cracking of the crystal.

Characterization of Scintillation Properties

The following protocols outline the general procedures for measuring the key scintillation properties of a grown LaI₃:Ce crystal.

Light yield is the number of photons produced per unit of energy absorbed.

Protocol:

-

Optically couple the LaI₃:Ce scintillator crystal to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM) using optical grease.

-

Wrap the crystal and the photosensor interface with a reflective material (e.g., Teflon tape) to maximize light collection.

-

Expose the scintillator to a gamma-ray source with a known energy, such as ¹³⁷Cs (662 keV).

-

Acquire the pulse height spectrum using a multichannel analyzer (MCA).

-

Identify the full-energy photopeak corresponding to the gamma-ray energy.

-

Calibrate the channel number to energy using known sources.

-

The light yield can be determined by comparing the photopeak position of the LaI₃:Ce scintillator to that of a standard scintillator with a known light yield (e.g., NaI:Tl) under the same experimental conditions, taking into account the quantum efficiency of the photosensor at the respective emission wavelengths.

Energy resolution is the ability of the detector to distinguish between two gamma-rays with closely spaced energies.

Protocol:

-

Using the same experimental setup as for the light yield measurement, acquire a high-statistics pulse height spectrum from a monoenergetic gamma-ray source (e.g., ¹³⁷Cs).

-

Fit the photopeak with a Gaussian function.

-

The energy resolution is calculated as the full width at half maximum (FWHM) of the photopeak divided by the centroid position (energy) of the photopeak, typically expressed as a percentage.

Decay time is the characteristic time for the scintillation light emission to decay.

Protocol:

-

Excite the LaI₃:Ce crystal with a pulsed source of radiation (e.g., a pulsed X-ray or a fast laser).

-

Detect the scintillation light with a fast photosensor (e.g., a PMT).

-

Record the output signal waveform using a high-speed oscilloscope or a time-to-digital converter (TDC).

-

Average multiple waveforms to improve the signal-to-noise ratio.

-

Fit the decaying part of the averaged waveform with one or more exponential decay functions to determine the decay time constants.

Relevance to Drug Development

While bulk this compound crystals are primarily used for radiation detection, the unique properties of lanthanides have led to their investigation in nanoparticle form for biomedical applications, including drug delivery and medical imaging.

Lanthanide-Based Nanoparticles for Imaging and Therapy

Lanthanide-doped nanoparticles are being explored as theranostic agents, combining diagnostic imaging with therapeutic capabilities.[8] Their applications include:

-

Medical Imaging: Lanthanide ions can serve as contrast agents in magnetic resonance imaging (MRI) and as probes in optical imaging.

-

Drug Delivery: Nanoparticles can be functionalized to carry and deliver drugs to specific targets, such as tumor cells.[1][9]

Lanthanum Oxyiodide (LaOI) Nanosheets

Recent research has focused on the synthesis of ultrathin lanthanum oxyiodide (LaOI) nanosheets for biomedical applications.[1][4] These nanosheets have shown potential as:

-

Drug Delivery Vehicles: They exhibit a high loading capacity for anticancer drugs like doxorubicin and demonstrate pH-responsive drug release.[4]

-

CT Imaging Contrast Agents: Due to the high atomic number of lanthanum and iodine, LaOI nanosheets can act as effective contrast agents for X-ray computed tomography (CT) imaging.[4]

The development of such lanthanide-based nanomaterials opens avenues for novel approaches in cancer therapy and diagnostics.

References

- 1. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arxiv.org [arxiv.org]

- 4. Construction of high quality ultrathin lanthanide oxyiodide nanosheets for enhanced CT imaging and anticancer drug delivery to efficient cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 6. Crystal growth – Alineason [alineason.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]

Lanthanum Triiodide (LaI₃) for Scintillation Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lanthanum triiodide (LaI₃), particularly when activated with cerium (Ce³⁺), is a high-performance inorganic scintillator material with promising applications in high-energy physics, medical imaging, and nuclear security.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of LaI₃, along with experimental methodologies for its characterization, to support ongoing research and development in radiation detection technologies.

Core Physical and Chemical Properties

LaI₃ is a crystalline solid with several key characteristics that make it a material of interest for scintillation detectors. A summary of its principal properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | LaI₃ | [1][3] |

| Molar Mass | 519.62 g/mol | [1][3] |

| Density | 5.63 g/cm³ | [4][5] |

| Melting Point | 772 °C (1422 °F, 1045 K) | [1][4][5] |

| Crystal Structure | Orthorhombic (Plutonium(III) bromide type) | [4] |

| Appearance | Gray-white crystalline solid | [5] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [1][4][6] |

| Solubility | Readily soluble in water and acetone | [4][5] |

One of the most critical properties of LaI₃ for practical applications is its high hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][4][6] This necessitates hermetic sealing of LaI₃ crystals in protective packaging to prevent degradation of their scintillation performance.[6][7]

Scintillation Properties of Cerium-Doped Lanthanum Iodide (LaI₃:Ce)

While pure this compound is a poor scintillator at room temperature, its properties are dramatically enhanced through doping with cerium.[8][9] The Ce³⁺ ions act as luminescence centers, providing an efficient mechanism for converting the energy from ionizing radiation into detectable light.

| Scintillation Property | Value | References |

| Light Yield | ~16,000 photons/MeV (below 100K) | [8] |

| Emission Peaks | 452 nm and 502 nm (below 100K) | [8] |

| Decay Time | Non-exponential | [8] |

It is important to note that the scintillation performance of LaI₃:Ce is highly temperature-dependent. At room temperature, thermal quenching of the luminescence occurs due to the proximity of the Ce³⁺ 5d excited state to the host crystal's conduction band, leading to autoionization and a significant reduction in light output.[8][9] Consequently, for optimal performance, LaI₃:Ce detectors are typically operated at cryogenic temperatures.

Experimental Protocols

The characterization of LaI₃ scintillators involves a series of key experiments to determine their physical and performance-related properties.

Crystal Growth

Single crystals of LaI₃ are typically grown using the Bridgman-Stockbarger method. This technique involves the directional solidification of a molten salt in a sealed ampoule. The starting materials, high-purity lanthanum and iodine, are stoichiometrically mixed and sealed under vacuum to prevent oxidation and hydration. For cerium-doped crystals, a predetermined amount of a cerium halide (e.g., CeI₃) is added to the initial mixture. The ampoule is then passed through a furnace with a controlled temperature gradient to facilitate the growth of a single, high-quality crystal.

Measurement of Scintillation Light Yield

The light yield, a measure of the number of photons produced per unit of energy deposited by radiation, is a critical performance metric. A common method for its determination is the comparative method.

Protocol:

-

A known radioactive source, such as ¹³⁷Cs (emitting 662 keV gamma-rays), is used to irradiate both the LaI₃:Ce crystal and a reference scintillator with a well-characterized light yield (e.g., NaI(Tl)).[10][11]

-

The scintillators are optically coupled to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM) to convert the scintillation light into an electrical signal.[10]

-

The output signals are processed by a multichannel analyzer to generate an energy spectrum for each scintillator.

-

The position of the full-energy photopeak in each spectrum is determined.

-

The light yield of the LaI₃:Ce crystal is then calculated relative to the reference scintillator, taking into account the quantum efficiencies of the photodetector at the respective emission wavelengths.

Determination of Energy Resolution

Energy resolution refers to the ability of the detector to distinguish between two closely spaced gamma-ray energies.[12] It is typically expressed as the full width at half maximum (FWHM) of the photopeak divided by the photopeak energy.

Protocol:

-

An energy spectrum is acquired using a radioactive source with a distinct gamma-ray emission, such as ¹³⁷Cs.

-

The FWHM of the 662 keV photopeak is measured from the spectrum.

-

The energy resolution is calculated as: Energy Resolution (%) = (FWHM / Photopeak Energy) * 100.

Measurement of Scintillation Decay Time

The decay time characterizes the speed of the scintillation process and is crucial for applications requiring high count rates.[13]

Protocol:

-

The LaI₃:Ce crystal is excited with a short burst of ionizing radiation (e.g., from a pulsed X-ray source or a fast-pulsed laser).

-

The resulting scintillation light pulse is detected by a fast photodetector (e.g., a PMT).

-

The output signal from the photodetector is recorded using a high-speed digitizer or a time-to-amplitude converter.[14]

-

The decay time is determined by fitting the recorded pulse shape to an exponential decay function.[15] For scintillators with non-exponential decay, multiple exponential components may be required to accurately model the decay profile.

Visualizations

Scintillation Mechanism in LaI₃:Ce

The following diagram illustrates the fundamental processes involved in the conversion of ionizing radiation into light within a cerium-doped this compound scintillator.

Caption: Scintillation process in Ce-doped LaI₃.

Experimental Workflow for LaI₃ Scintillator Characterization

This diagram outlines the typical sequence of steps involved in the fabrication and characterization of a LaI₃ scintillator.

Caption: Workflow for LaI₃ scintillator characterization.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. hilger-crystals.co.uk [hilger-crystals.co.uk]

- 3. This compound (LaI3) | I3La | CID 83743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanum Bromide, Standard Enhanced | Crystals [luxiumsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of absolute light yield and quantum efficiency of LaBr3:Ce scintillator detector using SiPM | Semantic Scholar [semanticscholar.org]

- 12. US7084403B2 - Scintillator compositions, and related processes and articles of manufacture - Google Patents [patents.google.com]

- 13. analyticalcomponents.uk [analyticalcomponents.uk]

- 14. osti.gov [osti.gov]

- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

Lanthanum Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of lanthanum iodide (LaI₃), specifically its molar mass and density. It includes detailed experimental protocols for the determination of these properties and outlines a common synthesis route.

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molar Mass | 519.62 | g/mol | |

| Density | 5.63 | g/mL | at 25 °C |

| Melting Point | 772 | °C | |

| Chemical Formula | LaI₃ |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its molar mass and density.

Synthesis of this compound

A common method for the synthesis of anhydrous this compound involves the direct reaction of lanthanum metal with elemental iodine.[1]

Materials:

-

Lanthanum metal (powder or turnings)

-

Iodine (solid, sublimed)

-

Inert atmosphere glovebox or Schlenk line

-

Quartz ampoule or tube furnace

-

High-temperature furnace

Procedure:

-

Inside an inert atmosphere glovebox, a stoichiometric amount of lanthanum metal and iodine are placed in a quartz ampoule.

-

The ampoule is evacuated and sealed under vacuum.

-

The sealed ampoule is placed in a tube furnace and slowly heated to 600-800 °C.

-

The reaction is held at this temperature for several hours to ensure complete reaction.

-

The furnace is then slowly cooled to room temperature.

-

The resulting this compound product is a white to yellowish crystalline solid.[2]

Another documented synthesis route involves the reaction of lanthanum metal with mercury(II) iodide.[1]

Determination of Molar Mass

The molar mass of a non-volatile solid like this compound can be experimentally determined using several techniques. One classical and instructive method is freezing point depression.

Method: Freezing Point Depression

Principle: The freezing point of a solvent is depressed when a non-volatile solute is dissolved in it. The extent of this depression is directly proportional to the molal concentration of the solute. By measuring the freezing point depression, the molar mass of the solute can be calculated using the following equation:

ΔTf = Kf * m

where:

-

ΔTf is the freezing point depression (Tf, solvent - Tf, solution)

-

Kf is the cryoscopic constant of the solvent

-

m is the molality of the solution (moles of solute / kg of solvent)

Procedure:

-

A precisely weighed amount of a suitable solvent (e.g., cyclohexane) is placed in a freezing point apparatus.

-

The freezing point of the pure solvent is carefully measured by cooling the solvent and recording the temperature at which it freezes.

-

A precisely weighed amount of this compound is added to the solvent and completely dissolved.

-

The freezing point of the resulting solution is measured using the same procedure.

-

The freezing point depression (ΔTf) is calculated.

-

The molality of the solution is determined from the equation above.

-

The molar mass of this compound is then calculated using the following formula:

Molar Mass = (mass of solute) / (molality * mass of solvent in kg)

Determination of Density

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid like a crystalline powder, the volume can be determined by the displacement method.

Method: Liquid Displacement

Principle: A solid submerged in a liquid displaces a volume of liquid equal to its own volume. By measuring the volume of the displaced liquid, the volume of the solid can be determined.

Materials:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble and does not react (e.g., a dry, non-polar solvent, given that LaI₃ is hygroscopic and soluble in water).

Procedure using a Graduated Cylinder:

-

A known mass of this compound is weighed using an analytical balance.

-

A graduated cylinder is partially filled with the chosen liquid, and the initial volume (V₁) is recorded.

-

The weighed this compound is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume of the liquid (V₂) is recorded.

-

The volume of the this compound is the difference between the final and initial volumes (V = V₂ - V₁).

-

The density is then calculated using the formula:

Density = mass / volume

Procedure using a Pycnometer (for higher accuracy):

-

The mass of the empty, clean, and dry pycnometer is determined (m₁).

-

The pycnometer is filled with the chosen liquid, and its mass is determined (m₂).

-

The pycnometer is emptied, dried, and a known mass of this compound is added (m₃). The mass of the pycnometer with the solid is determined (m₄ = m₁ + m₃).

-

The pycnometer containing the solid is then filled with the liquid, and the total mass is determined (m₅).

-

The density of the solid is calculated using the following equation:

Densitysolid = (m₃ * Densityliquid) / (m₂ - m₁ - (m₅ - m₄))

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to the characterization of its molar mass and density.

Caption: Workflow for Synthesis and Characterization of this compound.

References

Lanthanum Iodide (LaI₃): A Technical Guide to its Solubility and Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum iodide (LaI₃) is an inorganic compound that is gaining interest in various scientific fields, including as a precursor in materials science and potentially in specialized chemical synthesis. A thorough understanding of its physical and chemical properties is crucial for its effective application and handling. This technical guide provides a comprehensive overview of the solubility and hygroscopic characteristics of this compound, summarizing available data, outlining experimental protocols for its characterization, and providing essential handling and storage information. While quantitative data in the public domain is limited, this guide consolidates the existing knowledge to support researchers and professionals in their work with this compound.

Physicochemical Properties of this compound

This compound is a white to off-white or grayish crystalline solid.[1][2][3] It is known for its high reactivity with moisture and its solubility in polar solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | LaI₃ | [4] |

| Molar Mass | 519.62 g/mol | [4] |

| Appearance | White to off-white/grayish orthorhombic crystals | [2][3][5] |

| Density | 5.63 g/mL at 25 °C | [4] |

| Melting Point | 772 °C | [4] |

| Boiling Point | 1580 °C | [5] |

| Sensitivity | Moisture and light sensitive | [6][7] |

Solubility of this compound

This compound is characterized by its high solubility in water and other polar organic solvents.[3][4][5][8] This property is critical for its use in solution-based chemical reactions and for purification processes.

Qualitative Solubility

Multiple sources confirm that this compound is "very soluble" or "soluble" in water.[3][4][5][8] It is also soluble in acetone and dimethylformamide (DMF).[5][9] The dissolution in water is an exothermic process and can lead to the formation of hydrated this compound species. When dissolving lanthanum oxide in hydroiodic acid to generate this compound solutions, hydrolysis can occur, forming polymeric hydroxy species.[4][8]

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethylformamide (DMF) | 20 | 578.7 g/dm³ | [9] |

| Water | - | Data not available | - |

| Acetone | - | "Very soluble" (quantitative data not available) | [5] |

The lack of a detailed solubility curve for this compound in water in the public domain suggests a need for experimental determination for applications requiring precise concentration control.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound as a function of temperature is the isothermal saturation method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of anhydrous this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed, temperature-controlled vessel. The mixture is agitated vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Temperature Control: The temperature of the vessel is maintained at the desired value using a thermostat-controlled water bath or a similar apparatus.

-

Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

Concentration Determination: The concentration of lanthanum in the withdrawn sample is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or titration with a standard EDTA solution.

-

Data Collection: The process is repeated at various temperatures to construct a solubility curve.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Experimental workflow for determining the solubility of this compound.

Hygroscopic Nature of this compound

This compound is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water.[4][6][7][8] This property necessitates stringent handling and storage procedures to maintain the anhydrous state of the compound.

Qualitative Description

The hygroscopic nature of this compound is a critical consideration for its use. Exposure to ambient air will lead to the absorption of water vapor, which can alter the material's physical state, reactivity, and effective concentration if used in a non-aqueous system. The compound is described as "deliquescent," indicating that it will absorb enough atmospheric moisture to form a solution.[8]

Quantitative Hygroscopicity Data

Experimental Protocol for Hygroscopicity Characterization

The hygroscopic properties of a solid like this compound can be quantitatively determined using dynamic vapor sorption (DVS) analysis or by gravimetric analysis in controlled humidity environments.

Methodology (Dynamic Vapor Sorption):

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound is placed in the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen gas at an elevated temperature (below its decomposition temperature) to establish a baseline dry mass.

-

Sorption Isotherm: The relative humidity (RH) of the nitrogen gas stream is then increased in a stepwise manner. The instrument continuously monitors the mass of the sample until it equilibrates at each RH step. The process is continued up to a high RH (e.g., 95%).

-

Desorption Isotherm: Following the sorption phase, the RH is decreased in a stepwise manner, and the mass loss is monitored to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the amount of water sorbed by the sample, typically expressed as a percentage of the dry mass. Plotting the water uptake versus RH generates the sorption/desorption isotherms. The DRH can be identified as the RH at which a sharp increase in water uptake occurs.

The following diagram illustrates the logical relationship in a hygroscopicity analysis.

Caption: Logical flow of a hygroscopicity analysis experiment.

Handling and Storage

Given its high reactivity with water and air, this compound must be handled and stored under inert and dry conditions to prevent degradation.

-

Handling: All manipulations of anhydrous this compound should be performed in a glove box with an inert atmosphere (e.g., argon or nitrogen) and low moisture content.[6][10][11] Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6][10]

-

Storage: this compound should be stored in a tightly sealed container, preferably under an inert gas, in a cool, dry, and well-ventilated area.[10][12] It should be kept away from water, moisture, and incompatible substances such as strong oxidizing agents and acids.[6][10]

Conclusion

This compound is a highly soluble and hygroscopic inorganic compound. While its qualitative properties are well-documented, there is a notable lack of specific quantitative data in the public domain for its solubility in water as a function of temperature and for its hygroscopic behavior. The experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters for their specific applications. Due to its sensitivity to moisture, stringent handling and storage procedures are essential to maintain the integrity of anhydrous this compound for research and development activities.

References

- 1. Characterization of Water Vapor Sorption Performance and Heat Storage of MIL-101 (Cr) Complex MgCl2, LiCl/LaCl3 System for Adsorptive Thermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Lanthanum(III) iodide, ultra dry, 99.99% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. osti.gov [osti.gov]

- 7. ACP - Physical properties of iodate solutions and the deliquescence of crystalline I2O5 and HIO3 [acp.copernicus.org]

- 8. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]

- 9. personal.ems.psu.edu [personal.ems.psu.edu]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (LaI3) [chembk.com]

Orthorhombic crystal structure of lanthanum triiodide

An In-depth Technical Guide to the Orthorhombic Crystal Structure of Lanthanum Triiodide

Introduction

Lanthanum triiodide (LaI₃) is an inorganic compound that serves as a significant subject of study in materials science and solid-state chemistry. As a member of the rare-earth trihalides, its structural properties are foundational to understanding the behavior of f-block elements in crystalline systems. For the lighter members of the lanthanide series, from lanthanum to neodymium, the triiodides characteristically adopt an orthorhombic crystal structure.[1] This guide provides a detailed overview of the orthorhombic phase of LaI₃, focusing on its crystallographic data, experimental protocols for its synthesis and characterization, and visual representations of key processes and relationships.

LaI₃ adopts the Plutonium(III) bromide (PuBr₃) crystal structure type.[1] This arrangement is characterized by lanthanum centers with a coordination number of eight, forming layered structures.[1] Understanding this specific crystal lattice is crucial for researchers exploring its potential applications, which include its use as a starting material for various lanthanum complexes and in scintillation detectors.[1][2]

Crystallographic Data

The orthorhombic structure of lanthanum triiodide has been determined through X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Structure Type | PuBr₃ | [3] |

| Space Group | Ccmm (No. 63) | [3] |

| Lattice Parameters | a = 14.09 Å | |

| b = 4.35 Å | ||

| c = 10.05 Å | ||

| Unit Cell Volume | 615.4 ų (Calculated) | |

| Formula Units (Z) | 4 | [3] |

| Coordination Number | 8 (for La³⁺) | [1] |

| Density (calculated) | 5.60 g/cm³ |

Experimental Protocols

The synthesis and structural elucidation of orthorhombic lanthanum triiodide require precise experimental techniques to ensure the formation of the correct phase and to obtain high-quality data.

Synthesis of Anhydrous Lanthanum Triiodide

Two primary methods are well-established for the synthesis of high-purity, anhydrous LaI₃.

Method A: Reaction with Mercury(II) Iodide

This method involves the reaction of lanthanum metal with mercury(II) iodide.[1] The principal advantages of this route are the stability of HgI₂ at room temperature, allowing for easy handling and weighing in air, and the straightforward separation of the mercury byproduct via distillation.

-

Reactants : Lanthanum metal (filings or powder) and mercury(II) iodide (HgI₂).

-

Procedure :

-

Stoichiometric amounts of lanthanum metal and HgI₂ are sealed in a fused silica or tantalum tube under vacuum or an inert atmosphere. The reaction is represented as: 2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg.[1]

-

The sealed tube is heated gradually to approximately 330-500°C.[3]

-

The reaction is held at this temperature for an extended period (12-48 hours) to ensure completion.

-

After the reaction, the temperature is raised to distill the mercury byproduct, which collects in a cooler part of the tube, leaving behind the purified LaI₃ product.

-

Method B: Direct Reaction of the Elements

This is a more direct approach involving the high-temperature reaction between lanthanum metal and elemental iodine.[1]

-

Reactants : Lanthanum metal and solid iodine (I₂).

-

Procedure :

-

Stoichiometric amounts of lanthanum and iodine are loaded into a tungsten or tantalum crucible.[3] This assembly is then sealed in an evacuated quartz ampoule.

-

The ampoule is heated to approximately 800°C.[3] The reaction is: 2 La + 3 I₂ → 2 LaI₃.[1]

-

The product is often purified by sublimation under a high vacuum to remove any potential oxides or other impurities.[4]

-

Crystal Structure Determination

The definitive determination of the crystal structure of LaI₃ is accomplished using diffraction techniques.[5]

-

Methodology : X-ray Diffraction (XRD) is the primary technique used. Both powder XRD and single-crystal XRD can be employed.

-

Powder X-Ray Diffraction (PXRD) : This method is used to confirm the phase purity of the synthesized LaI₃ and to determine its lattice parameters. The sample is ground into a fine powder, and the diffraction pattern is collected. The resulting pattern is a fingerprint of the crystal structure, with characteristic peaks corresponding to specific lattice planes.[6]

-

Single-Crystal X-Ray Diffraction : For a complete and precise structure determination, including atomic positions, a single crystal is required. A suitable crystal is mounted on a diffractometer, and its diffraction pattern is measured as it is rotated in the X-ray beam.[4] This technique provides the most accurate data for determining the space group and the precise coordinates of the lanthanum and iodide ions within the unit cell.[6]

-

Visualizations

Diagrams created using the DOT language provide clear visual summaries of the synthesis workflow and structural relationships.

Caption: Synthesis workflow for orthorhombic Lanthanum Triiodide.

Caption: Structural trend of Lanthanide Triiodide crystals.

Conclusion

The orthorhombic crystal structure of lanthanum triiodide, belonging to the PuBr₃ type, is a well-characterized system fundamental to lanthanide chemistry. Its synthesis can be reliably achieved through established high-temperature methods, and its structure is confirmed using standard X-ray diffraction techniques. The data and protocols outlined in this guide provide a comprehensive technical foundation for researchers working with this compound, enabling further investigation into its properties and applications in various scientific and technological fields.

References

- 1. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 6. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

Luminescent Properties of Lanthanum Iodide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of lanthanum iodide compounds doped with various lanthanide ions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these promising materials. Due to the limited availability of extensive quantitative data specifically for this compound (LaI₃) host materials in publicly accessible literature, this guide also incorporates data from analogous lanthanide halide systems to provide a broader context and representative performance metrics.

Core Luminescent Properties of Lanthanide-Doped Compounds

Lanthanide ions (Ln³⁺) are well-known for their unique luminescent properties, which arise from electronic transitions within their 4f orbitals. These transitions are shielded from the external environment, resulting in sharp, line-like emission spectra and long luminescence lifetimes. When incorporated into a host crystal lattice such as this compound, the luminescent properties of the lanthanide dopants can be harnessed for a variety of applications.

Data Presentation: Quantitative Luminescent Properties

The following tables summarize key quantitative data for the luminescent properties of various lanthanide-doped lanthanum halide compounds. It is important to note that specific data for a wide range of lanthanide-doped LaI₃ is scarce in the literature. Therefore, data for analogous and mixed halide systems are included for comparison and to provide an indication of expected performance.

Table 1: Luminescent Properties of Selected Lanthanide-Doped Lanthanum Halide Scintillators

| Dopant | Host Lattice | Peak Emission Wavelength (nm) | Light Yield (photons/MeV) | Principal Decay Time (ns) |

| Ce³⁺ | LaI₃ | Not specified in available public literature | > 50,000 (for mixed Br/I system)[1] | < 35 (for mixed Br/I system)[1] |

| Ce³⁺ | LaBr₃ | 356, 380 | ~60,000 - 85,880 | 16 - 20 |

| Eu²⁺ | SrI₂ | 435 | up to 115,000 | 1200 |

Note: The data for Ce³⁺ in a mixed La(Br,I)₃ host suggests the potential for high performance in iodide-based systems.

Table 2: Photoluminescence Properties of Europium, Terbium, and Dysprosium-Doped Lanthanum Iodate

| Dopant | Host Lattice | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Observed Emission Color |

| Eu³⁺ | La₂(IO₃)₃(IO₄) | Not Specified | ~590, 615, 650, 700 | Red |

| Tb³⁺ | La₂(IO₃)₃(IO₄) | Not Specified | ~490, 545, 585, 620 | Green |

| Dy³⁺ | La₂(IO₃)₃(IO₄) | Not Specified | ~480, 575 | Yellow |

Note: This data is for a lanthanum iodate host, which is chemically distinct from this compound, but provides insight into the luminescence of lanthanides in an iodine-containing lattice.

Experimental Protocols

This section details generalized methodologies for the synthesis and characterization of luminescent lanthanide-doped this compound compounds, adapted from established procedures for similar materials.

Hydrothermal Synthesis of Lanthanide-Doped this compound Nanoparticles

This protocol is adapted from the hydrothermal synthesis of other lanthanide-doped nanomaterials.

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

Sodium iodide (NaI)

-

Deionized water

-

Ethanol

-

Citric acid (optional, as a capping agent)

-

Sodium hydroxide (NaOH) or ammonia (NH₃) solution (for pH adjustment)

Procedure:

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of La(NO₃)₃·6H₂O and the desired lanthanide dopant nitrate (e.g., Eu(NO₃)₃·6H₂O) in the desired molar ratio (e.g., 95:5 La:Eu).

-

Prepare a separate aqueous solution of NaI. The molar ratio of total lanthanide ions to iodide ions should typically be 1:3.

-

-

Reaction Mixture:

-

In a typical synthesis, the lanthanide precursor solution is added to a Teflon-lined stainless-steel autoclave.

-

If using a capping agent like citric acid, it should be dissolved in the precursor solution.

-

The NaI solution is then added dropwise to the lanthanide solution under vigorous stirring.

-

The pH of the resulting mixture can be adjusted using a dilute NaOH or NH₃ solution.

-

-

Hydrothermal Treatment:

-

The autoclave is sealed and heated to a specific temperature (typically in the range of 180-220 °C) for a set duration (e.g., 12-24 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

-

Product Collection and Purification:

-

The resulting precipitate is collected by centrifugation.

-

The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

The final product is dried in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Luminescence Characterization

2.2.1. Photoluminescence Spectroscopy:

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is typically used.

-

Excitation and Emission Spectra:

-

To record the emission spectrum, the sample (as a powder or dispersion) is excited at a specific wavelength, and the emitted light is scanned over a range of wavelengths.

-

To obtain the excitation spectrum, the emission is monitored at a specific wavelength corresponding to a major emission peak of the dopant, while the excitation wavelength is scanned.

-

-

Luminescence Decay Lifetime Measurement:

-

A pulsed light source (e.g., a pulsed laser or a flash lamp) is used to excite the sample.

-

The decay of the luminescence intensity over time is recorded using a fast detector and time-correlated single-photon counting (TCSPC) electronics. The decay curve is then fitted to an exponential function to determine the lifetime.

-

2.2.2. Quantum Yield Measurement:

-

The absolute photoluminescence quantum yield (PLQY) can be measured using an integrating sphere coupled to a spectrofluorometer.

-

This method involves measuring the emission spectrum and the scattering of the excitation light from both the sample and a blank (the empty sample holder or a reference material).

-

The quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis, characterization, and application of luminescent this compound compounds.

Applications in Drug Development and Biomedical Research

The unique luminescent properties of lanthanide-doped this compound compounds make them highly attractive for various applications in drug development and biomedical research.

-

Bioimaging: The long luminescence lifetimes of lanthanide probes allow for time-gated imaging, which effectively eliminates background fluorescence from biological tissues, leading to a significantly improved signal-to-noise ratio. Their sharp emission bands also make them suitable for multiplexed imaging, where multiple targets can be visualized simultaneously.

-

Biosensing: These nanoparticles can be functionalized with biomolecules to create highly sensitive biosensors. One common application is in Förster Resonance Energy Transfer (FRET)-based assays. In such a system, the lanthanide-doped nanoparticle acts as a donor, and upon binding to a target molecule that brings an acceptor fluorophore into close proximity, energy is transferred from the nanoparticle to the acceptor. This change in emission can be used to quantify the concentration of the target molecule.

-

Drug Delivery: Lanthanum-based nanomaterials have been explored as platforms for drug delivery. For instance, ultrathin lanthanum oxyiodide nanosheets have demonstrated an exceptionally high loading capacity for the anticancer drug doxorubicin and have shown pH-responsive release behavior.[1] This suggests that this compound-based nanoparticles could also be engineered for targeted drug delivery applications.

Challenges and Future Outlook

While lanthanide-doped this compound compounds hold significant promise, several challenges need to be addressed. The synthesis of high-quality, monodisperse nanoparticles with controlled size and morphology remains an active area of research. Furthermore, a more comprehensive understanding of the structure-property relationships in these materials is needed to optimize their luminescent performance. The scarcity of detailed quantitative data for lanthanide-doped LaI₃ highlights the need for more fundamental research in this area.

Future work will likely focus on the development of novel synthesis methods to produce highly efficient and stable this compound-based phosphors. Additionally, the exploration of their applications in advanced imaging modalities and theranostics, which combines diagnostics and therapy, is a promising avenue for future research. The development of scintillator materials based on this compound for radiation detection also presents a significant opportunity.[2]

References

A Technical Guide to the Synthesis of Lanthanum Iodide from Lanthanum Oxide

Abstract

Lanthanum(III) iodide (LaI₃) is a critical inorganic compound, particularly valued for its application in high-performance scintillator detectors used in medical imaging, security, and high-energy physics. The synthesis of high-purity, anhydrous LaI₃ is paramount for these applications. This technical guide provides an in-depth analysis of the synthesis of lanthanum iodide starting from lanthanum oxide (La₂O₃). It explores the direct reaction with hydroiodic acid, detailing the significant chemical challenges, and presents a comprehensive protocol for the more effective ammonium iodide route. This document includes detailed experimental methodologies, tabulated data for key parameters, and process diagrams to fully elucidate the synthesis workflow.

Introduction to this compound

Lanthanum(III) iodide is a hygroscopic, water-soluble, white solid salt with the chemical formula LaI₃.[1][2] Its primary significance lies in its use as a host material for scintillator crystals, often doped with an activator like cerium (Ce³⁺). These materials exhibit excellent scintillation properties, including high light yield, fast response time, and superior energy resolution, making them ideal for gamma-ray and X-ray detection.[3][4] The synthesis of anhydrous LaI₃ is crucial, as the presence of water or oxyhalide impurities severely degrades scintillator performance. While several synthetic pathways exist, this guide focuses on routes originating from the readily available and stable lanthanum oxide.

Chemical Principles: The Challenge of Hydrolysis

The most direct conceptual route to synthesize this compound from lanthanum oxide is through a classic acid-base reaction with hydroiodic acid (HI).

Primary Reaction: La₂O₃(s) + 6 HI(aq) → 2 LaI₃(aq) + 3 H₂O(l)

While this reaction successfully produces this compound in an aqueous solution, isolating the desired anhydrous LaI₃ product from this solution is highly problematic. The hydrated this compound (LaI₃·nH₂O) formed is susceptible to hydrolysis, especially upon heating to remove the water. This process leads to the formation of stable, polymeric hydroxy species and lanthanum oxyiodide (LaOI), which are difficult to separate from the final product.[1][5]

LaI₃ + H₂O ⇌ LaOI + 2 HI

Due to this hydrolysis issue, the direct aqueous route is generally avoided for producing high-purity, anhydrous LaI₃. A more robust and widely accepted method is the ammonium halide route, which circumvents the issues associated with aqueous solutions.

Recommended Synthesis Pathway: The Ammonium Iodide Route

The ammonium iodide route is an effective solid-state method for preparing anhydrous lanthanide halides from their respective oxides. This method involves reacting lanthanum oxide with ammonium iodide, followed by thermal decomposition of the intermediate complex to yield the anhydrous product. This process avoids the formation of stable hydrates and subsequent hydrolysis.[6][7]

Experimental Protocol

This protocol outlines a general methodology based on established principles for the synthesis of anhydrous lanthanide halides.[6][7]

Materials:

-

Lanthanum Oxide (La₂O₃), high purity (99.99% or greater)

-

Ammonium Iodide (NH₄I), analytical grade

-

Quartz or alumina crucible

-

Tube furnace with temperature control

-

Inert gas supply (e.g., high-purity Argon or Nitrogen)

-

Schlenk line or glovebox for handling hygroscopic materials

Procedure:

-

Reactant Preparation: Lanthanum oxide is typically pre-dried at a high temperature (e.g., 900°C for several hours) to remove any adsorbed moisture and surface carbonates. All subsequent manipulations of the anhydrous LaI₃ should be performed under an inert, dry atmosphere (glovebox or Schlenk line).

-

Mixing: The dried lanthanum oxide and a stoichiometric excess of ammonium iodide are thoroughly mixed and ground together in a mortar and pestle inside a glovebox. A molar ratio of at least 1:6 (La₂O₃:NH₄I) is required, though a greater excess of NH₄I is often used to ensure complete reaction.

-

Reaction: The mixture is placed in a crucible and loaded into a tube furnace. The system is purged with a dry, inert gas.

-

Heating Stage 1 (Intermediate Formation): The temperature is slowly raised to approximately 250°C and held for several hours.[7] During this stage, the reactants form an ammonium salt of this compound, likely (NH₄)₃[LaI₆], with the evolution of ammonia and water vapor, which are carried away by the inert gas stream. La₂O₃ + 6 NH₄I → 2 (NH₄)₃[LaI₆] (intermediate) + 3 H₂O↑

-

Heating Stage 2 (Decomposition & Sublimation): The temperature is then gradually increased to 350-400°C under vacuum or a continued flow of inert gas. This decomposes the intermediate complex and sublimes the excess ammonium iodide, leaving behind anhydrous this compound. (NH₄)₃[LaI₆] → LaI₃(s) + 3 NH₄I↑

-

Purification (Optional): For scintillator-grade material, further purification can be achieved through vacuum sublimation or zone refining.[3]

-

Cooling and Storage: The furnace is cooled to room temperature under the inert atmosphere. The resulting anhydrous LaI₃ powder is quickly transferred to a sealed container within a glovebox for storage.

Data Presentation

The following tables summarize key properties and experimental parameters for the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Appearance |

|---|---|---|---|---|---|

| Lanthanum Oxide | La₂O₃ | 325.81 | 2315 | 6.51 | White solid |

| Hydroiodic Acid | HI | 127.91 | -51 | 1.70 (57% aq.) | Colorless aqueous solution |

| Ammonium Iodide | NH₄I | 144.94 | 551 (sublimes) | 2.51 | White crystalline solid |

| this compound | LaI₃ | 519.62 | 772[1][2] | 5.63[1][2] | White hygroscopic solid |

Table 2: Summary of Experimental Parameters for the Ammonium Iodide Route

| Parameter | Value / Condition | Purpose | Reference |

|---|---|---|---|

| Reactant Purity | ≥ 99.99% | To minimize impurities in the final product. | [7] |

| La₂O₃:NH₄I Molar Ratio | ≥ 1:6 (often excess NH₄I) | Ensures complete conversion of the oxide. | [7] |

| Reaction Atmosphere | Inert Gas (Argon, Nitrogen) or Vacuum | Prevents oxidation and hydrolysis. | [6] |

| Initial Heating Temp. | ~250 °C | Formation of the intermediate complex. | [7] |

| Final Heating Temp. | 350 - 400 °C | Decomposition of intermediate and sublimation of excess NH₄I. | [6] |

| Handling | Glovebox or Schlenk Line | Protects hygroscopic materials from atmospheric moisture. |[1] |

Process Visualization

The following diagrams illustrate the chemical pathways and the experimental workflow described.

Caption: Chemical pathways for LaI₃ synthesis.

References

- 1. Lanthanum(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Lanthanum(III) iodide, puriss, 99.995% - 13813-22-4 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. Device Fabrication (Scintillators/Radiation Detectors) | Radiology Key [radiologykey.com]

- 4. US20100224798A1 - Scintillator based on this compound and lanthanum bromide - Google Patents [patents.google.com]

- 5. Lanthanum(III) iodide - Wikiwand [wikiwand.com]

- 6. PREPARATION OF ANHYDROUS LANTHANIDE HALIDES, ESPECIALLY IODIDES (Journal Article) | OSTI.GOV [osti.gov]

- 7. US7084403B2 - Scintillator compositions, and related processes and articles of manufacture - Google Patents [patents.google.com]

High-Pressure Structural Behavior of Lanthanum Metal: A Technical Guide

Introduction

Lanthanum (La), as the archetypal element of the lanthanide series, presents a unique case study in the field of high-pressure materials science. Unlike other lanthanides, it lacks 4f electrons in its ground state, making it an ideal model system for investigating the influence of pressure on electronic and structural properties without the complexities of 4f electron localization and delocalization that dominate the behavior of its heavier counterparts.[1][2] Under ambient conditions, lanthanum adopts a double-hexagonal close-packed (dhcp) structure.[3] Upon compression, it undergoes a series of structural phase transitions, following the sequence generally observed in trivalent lanthanide metals (hcp → Sm-type → dhcp → fcc) but with a notable and unique deviation at higher pressures.[1][4] This guide provides an in-depth examination of the structural evolution of lanthanum under high pressure, detailing the observed phases, transition pressures, and the experimental methodologies employed in these investigations.

Pressure-Induced Phase Transitions in Lanthanum

The structural journey of lanthanum under increasing pressure is marked by several distinct phases. The established sequence begins with the ambient dhcp structure and progresses through a face-centered cubic (fcc) phase and a distorted variant of the fcc structure. Most remarkably, lanthanum exhibits a re-entrant transition back to the high-symmetry fcc phase at approximately 60 GPa, a behavior not observed in other lanthanides.[1][5] At pressures exceeding 180 GPa, theoretical calculations predict a further transformation to a body-centered tetragonal (bct) structure.[6][7]

-

dhcp → fcc Transition (~2–3 GPa): At relatively low pressures of around 2-3 GPa, lanthanum transforms from its ambient dhcp structure to a more densely packed face-centered cubic (fcc) lattice.[8] This initial transition is a common feature among the light lanthanides.

-

fcc → distorted-fcc Transition (~7 GPa): With further compression to approximately 7 GPa, the fcc structure undergoes a second-order phase transition into a distorted-fcc phase.[1][8] This distorted structure is complex and has been described as a 24-atom rhombohedral unit cell (hR24) or an orthorhombic Fmmm structure.[1][4][9] The transition is understood to be driven by the softening of a transverse acoustic phonon mode.[8][10]

-

distorted-fcc → fcc (Re-entrant) Transition (~60 GPa): A key feature of lanthanum's high-pressure behavior is the re-appearance of the fcc structure at approximately 60 GPa.[1][5] This re-entrant phase transition is unique to lanthanum among the lanthanides and indicates that the distorted-fcc phase is not a precursor to low-symmetry structures typically associated with f-electron delocalization.[1]

-

fcc → bct Transition (~180–190 GPa, Theoretical): First-principle calculations and theoretical studies predict that at much higher pressures, around 180-190 GPa, the fcc phase transforms into a body-centered tetragonal (bct) structure with the space group I4/mmm.[6][7] This phase represents a departure from the close-packed structures observed at lower pressures.

Quantitative Data Summary

The structural phases of lanthanum metal under increasing pressure at room temperature are summarized in the table below.

| Pressure Range (GPa) | Crystal Structure | Pearson Symbol | Space Group |

| Ambient | Double-Hexagonal Close-Packed | hP4 | P6₃/mmc |

| ~2-3 to ~7 | Face-Centered Cubic | cF4 | Fm-3m |

| ~7 to ~60 | Distorted Face-Centered Cubic | hR24 | R-3m |

| ~60 to ~180 | Face-Centered Cubic (re-entrant) | cF4 | Fm-3m |

| > ~180 (Theoretical) | Body-Centered Tetragonal | tI2 | I4/mmm |

Experimental Protocols

The investigation of materials under extreme pressures relies on specialized experimental techniques capable of generating and sustaining high pressures while allowing for in-situ analysis.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary apparatus used to generate static high pressures for studies on lanthanum is the diamond anvil cell (DAC).[1][9] A DAC consists of two opposing, brilliant-cut diamonds with small, flattened tips (culets). The lanthanum sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets. A pressure-transmitting medium (e.g., a gas like helium or a liquid like silicone oil) is often included to ensure hydrostatic or quasi-hydrostatic conditions. Mechanical force applied to the diamonds translates into immense pressure on the sample, capable of reaching hundreds of gigapascals.

Structural Determination: In-situ X-ray Diffraction (XRD)

To determine the crystal structure of lanthanum at various pressures, the DAC is integrated into an X-ray diffraction setup, typically at a synchrotron facility which provides a high-flux, highly collimated X-ray beam.[1][5]

-

Technique : Both Angle-Dispersive X-ray Diffraction (ADXRD) and Energy-Dispersive X-ray Diffraction (EDXRD) are employed.[1][10] In ADXRD, a monochromatic X-ray beam is used, and the diffracted X-rays are collected on an area detector as a function of the scattering angle (2θ).

-

Data Analysis : The resulting diffraction patterns, consisting of rings or spots, are integrated to produce a plot of intensity versus 2θ. The crystal structure at a given pressure is determined by indexing the positions and intensities of the diffraction peaks. Structural refinement techniques, such as Le Bail fitting or Rietveld refinement, are used to precisely determine lattice parameters, atomic positions, and phase purity.[1]

Pressure Calibration: Ruby Fluorescence Spectroscopy

The pressure inside the DAC is measured accurately using the ruby fluorescence method.[1] A small chip of ruby is placed inside the sample chamber along with the lanthanum. A laser is focused on the ruby, causing it to fluoresce. The wavelength of the dominant fluorescence line (R1) shifts in a known and calibrated manner with pressure. By measuring this shift with a spectrometer, the pressure on the sample can be determined with high precision.

Visualizations

Logical Relationship of Phase Transitions

The sequence of crystal structures adopted by lanthanum metal as pressure increases is a clear, logical progression. The following diagram illustrates this pathway, highlighting the key transition pressures.

Caption: Pressure-induced structural phase transition sequence in Lanthanum.

Experimental Workflow

The workflow for a typical high-pressure experiment on lanthanum involves several distinct stages, from sample preparation to final data analysis.

Caption: Standard workflow for high-pressure XRD experiments on Lanthanum.

References

- 1. researchgate.net [researchgate.net]

- 2. cpl.iphy.ac.cn [cpl.iphy.ac.cn]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Novel reentrant high pressure phase transtion in lanthanum. | Semantic Scholar [semanticscholar.org]

- 6. [2011.13109] New Phase Transition of Lanthanum at High Pressure [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Lanthanum Halide Scintillators in Gamma-Ray Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum halide scintillators, particularly Cerium-doped Lanthanum Bromide (LaBr₃:Ce), have emerged as a leading technology in gamma-ray spectroscopy.[1] These materials offer a compelling combination of high light output, excellent energy resolution, and fast decay times, making them superior to traditional Sodium Iodide (NaI(Tl)) detectors in many applications and a viable alternative to High-Purity Germanium (HPGe) detectors when room temperature operation and high count rate capabilities are paramount.[2][3] This document provides detailed application notes and experimental protocols for the use of lanthanum halide scintillators in gamma-ray spectroscopy.

Key Properties and Advantages

Lanthanum halide scintillators, such as LaBr₃:Ce and the enhanced co-doped variant LaBr₃:Ce+Sr, offer significant performance benefits over conventional scintillators.[4][5] Their high density and effective atomic number provide good stopping power for gamma rays.[2][5] Key advantages include:

-

Superior Energy Resolution: LaBr₃ detectors exhibit an energy resolution of less than 3% at 662 keV, a significant improvement over the 6-7% offered by NaI(Tl) detectors of comparable size.[6] This allows for the clear identification and separation of closely spaced gamma-ray peaks.[7]

-

High Light Output: With a light yield approximately 165% that of NaI(Tl), LaBr₃ scintillators produce more photons per megaelectronvolt (MeV) of absorbed energy, contributing to their excellent energy resolution.[1][4]

-

Fast Response Time: The fast decay time of around 16-25 nanoseconds enables high count rate applications and precise timing measurements, which is advantageous in fields like nuclear physics and medical imaging.[1][2][8]

-

Room Temperature Operation: Unlike HPGe detectors that require cryogenic cooling, lanthanum halide scintillators operate efficiently at room temperature, simplifying experimental setups and enabling portability.[3][8]

-

Excellent Linearity and Stability: These detectors demonstrate good linearity in their energy response and stable light output over a range of temperatures.[4][5]

Applications

The exceptional properties of lanthanum halide scintillators make them suitable for a wide range of applications, including:

-

Nuclear Safeguards and Non-proliferation: The high resolution of LaBr₃ detectors allows for the accurate identification of isotopic signatures in nuclear materials, such as distinguishing the gamma-ray lines of weapons-grade plutonium that are unresolvable with NaI(Tl) detectors.[7][9]

-

Environmental Monitoring: The ability to precisely identify and quantify radioactive isotopes is crucial for monitoring environmental contamination and ensuring public safety.[1]

-

Medical Imaging: The fast timing and good energy resolution of these scintillators are beneficial for applications like Positron Emission Tomography (PET).[2]

-

Oil and Gas Exploration: In downhole logging applications, these detectors provide accurate spectroscopic measurements in harsh environments.[10]

-

Fundamental Nuclear Physics Research: LaBr₃ detectors are used in complex experimental setups to study nuclear structure and reactions, often in conjunction with HPGe detectors to combine high efficiency and timing with high-resolution spectroscopy.[11][12]

Performance Data: Lanthanum Halides vs. Other Detectors

The following tables summarize the key performance characteristics of lanthanum halide scintillators in comparison to other commonly used gamma-ray detectors.

| Scintillator Material | Density (g/cm³) | Light Yield (photons/keV) | Primary Decay Time (ns) | Energy Resolution @ 662 keV (%) | Wavelength of Max. Emission (nm) | Hygroscopic |

| LaBr₃:Ce | 5.08[1][7] | ~63 - 70[1][2][7] | ~16 - 25[1][2][7][8] | ~2.6 - 3.0[1][4][6][7] | 380[1][7] | Yes[1][7] |

| LaBr₃:Ce+Sr (Enhanced) | 5.08 | ~63 | ~16 | ~2.2[4][5] | 380 | Yes |

| LaCl₃:Ce | 3.86[2] | ~49 - 50.5[2] | ~20 - 28[2] | ~3.3[2] | 350[2] | Yes |

| NaI(Tl) | 3.67 | ~38[3] | ~230 | ~6 - 7[6] | 415 | Yes[13] |

| HPGe | 5.32 | N/A | N/A | ~0.2 | N/A | No |

Table 1: Comparison of key physical and performance properties of various scintillator materials and HPGe detectors.

Experimental Protocols

Protocol 1: Basic Gamma-Ray Spectroscopy Setup and Energy Calibration

This protocol outlines the fundamental steps for setting up a gamma-ray spectrometer with a lanthanum halide detector and performing an energy calibration.

Materials:

-

Lanthanum Halide (e.g., LaBr₃:Ce) scintillation detector coupled to a Photomultiplier Tube (PMT).

-

High Voltage Power Supply for the PMT.

-

Preamplifier.

-

Shaping Amplifier.

-

Multi-Channel Analyzer (MCA).

-

Calibration sources with well-defined gamma-ray energies (e.g., ¹³⁷Cs - 662 keV, ⁶⁰Co - 1173 keV and 1332 keV, ²³²Th - multiple lines up to 2614 keV).[8]

-

Lead shielding to reduce background radiation.

Procedure:

-

Detector Setup:

-

Place the lanthanum halide detector inside the lead shield to minimize background counts.

-

Connect the PMT output to the preamplifier.

-

Connect the preamplifier output to the shaping amplifier.

-

Connect the shaping amplifier output to the MCA input.

-

Connect the PMT to the high voltage power supply.

-

-

Setting Operating Voltage:

-

Gradually increase the high voltage to the PMT according to the manufacturer's recommendations.

-

Place a calibration source (e.g., ¹³⁷Cs) in front of the detector.

-

Observe the output pulses on an oscilloscope to ensure they are within the acceptable range for the MCA.

-

Acquire a spectrum and adjust the gain of the shaping amplifier to position the photopeak in the desired region of the MCA channels.

-

-

Energy Calibration:

-

Acquire a spectrum for a known calibration source (e.g., ¹³⁷Cs) for a sufficient time to obtain a well-defined photopeak at 662 keV.

-

Record the channel number corresponding to the centroid of the photopeak.

-

Repeat this process for other calibration sources with different energies (e.g., ⁶⁰Co).

-

Create a calibration curve by plotting the known gamma-ray energies against their corresponding MCA channel numbers. This should yield a linear relationship.

-

Use a linear fit to the data points to determine the energy calibration equation (Energy = m * Channel + c), where 'm' is the slope (keV/channel) and 'c' is the y-intercept.

-

-

Energy Resolution Measurement:

-

For each photopeak in the calibration spectra, determine the Full Width at Half Maximum (FWHM) in terms of channels.

-

Convert the FWHM from channels to energy using the calibration slope.

-

Calculate the energy resolution as: Resolution (%) = (FWHM in keV / Peak Energy in keV) * 100.[3]

-

Protocol 2: High Count Rate Performance Evaluation

This protocol describes a method to evaluate the performance of a lanthanum halide detector at high gamma-ray count rates.

Materials:

-

Same as Protocol 1.

-

A set of strong radioactive sources (e.g., multiple ¹³⁷Cs sources) to generate high count rates.[8]

-

A stable, high-energy gamma source (e.g., ²³²Th) to act as a reference.[8]

Procedure:

-

Baseline Measurement:

-

Set up the spectrometer as described in Protocol 1.

-

Place the ²³²Th source at a fixed distance from the detector.

-

Acquire a spectrum and record the count rate, peak position, and energy resolution of the 2614 keV peak.

-

-

Introducing High Count Rates:

-

Place one of the ¹³⁷Cs sources near the detector, in addition to the ²³²Th source.

-

Acquire a spectrum and record the total count rate, as well as the peak position and energy resolution of the 2614 keV peak from ²³²Th.

-

-

Varying the Count Rate:

-

Incrementally add more ¹³⁷Cs sources to increase the overall count rate in the detector system.

-

For each increment, repeat the data acquisition and record the relevant parameters for the 2614 keV peak.

-

-

Data Analysis:

-

Plot the peak position (channel number) of the 2614 keV gamma line as a function of the total count rate to assess gain stability.

-

Plot the energy resolution (FWHM in %) of the 2614 keV peak as a function of the total count rate to evaluate performance under high-flux conditions.

-

This method helps to understand the detector's behavior in scenarios simulating high background radiation, such as in the analysis of spent nuclear fuel.[8]

-

Visualizations

Caption: Gamma-Ray Spectroscopy Experimental Workflow.

Caption: Performance Relationship Between Gamma-Ray Detectors.

Limitations and Considerations

Despite their numerous advantages, lanthanum halide scintillators have some limitations:

-

Hygroscopic Nature: These crystals are hygroscopic and must be hermetically sealed to prevent degradation from moisture absorption.[13]

-